molecular formula C11H10BrNO6 B2367337 Dimethyl 2-bromo-2-(4-nitrophenyl)malonate CAS No. 860786-04-5

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate

Cat. No. B2367337
CAS RN: 860786-04-5
M. Wt: 332.106
InChI Key: GMLXDVKFZGQTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate is a chemical compound with the molecular formula C11H10BrNO6 . It has a molecular weight of 332.10 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

  • Proton Transfer Reactions

    • Studies have investigated the deprotonation reactions of dimethyl (4-nitrophenyl)malonate, focusing on the mechanisms of proton transfer in polar aprotic solvents such as DMSO and acetonitrile (Schroeder et al., 1999).
  • Synthesis and Molecular Structure Analysis

    • Research has been conducted on the synthesis of dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate, examining its molecular structure through NMR, X-ray diffraction, and ab initio calculations (Jiménez-Cruz et al., 2003).
  • Boron Neutron Capture Therapy

    • The compound has been used in the synthesis of water-soluble boronated phthalocyanine, a potential tumor-seeking boron delivery agent for boron neutron capture therapy in cancer treatment (Kahl & Li, 1996).
  • Investigation of Chemical Reaction Mechanisms

    • Theoretical studies have been performed to understand the mechanism and enantioselectivity of reactions involving dimethyl malonate, such as its asymmetric conjugate addition to β-nitrostyrene (Jiang et al., 2014).
  • Synthesis of Novel Compounds

    • Research includes the synthesis of novel compounds like non-peripherally substituted tetra(dihexylmalonate) alcohol soluble phthalocyanines, with the characterization of new compounds through various analytical methods (Korkut et al., 2011).
  • Organic Synthesis Applications

    • Dimethyl malonate has been utilized as a one-carbon source in the introduction of carbon substituents onto aromatic nitro compounds, demonstrating significant implications in organic synthesis (Selvakumar et al., 2001).
  • Radiosynthesis for Imaging Applications

    • The compound has been used in the radiosynthesis of fluorinated analogs for imaging applications, like the study on L-type calcium channel distribution (Sadeghpour et al., 2008).
  • Synthesis of Intermediates in Pheromone Production

    • It has been applied in the synthesis of intermediates for sex pheromones of certain species, contributing to the understanding of pheromone production and application (Li, 2001).

properties

IUPAC Name

dimethyl 2-bromo-2-(4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO6/c1-18-9(14)11(12,10(15)19-2)7-3-5-8(6-4-7)13(16)17/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLXDVKFZGQTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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